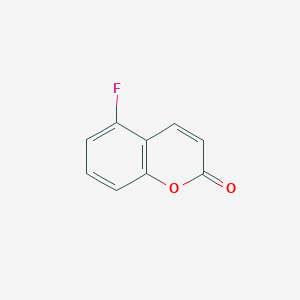

5-Fluoro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FO2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

5-fluorochromen-2-one |

InChI |

InChI=1S/C9H5FO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |

InChI Key |

YKTOYIVJFQCXRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C(=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-Fluoro-2H-chromen-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the synthesis and characterization of the fluorinated coumarin, 5-Fluoro-2H-chromen-2-one. Coumarin derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of a fluorine atom at the 5-position of the coumarin scaffold can significantly modulate its physicochemical and biological properties, making this particular derivative a compound of interest for further investigation.

Proposed Synthesis of this compound

The most plausible and widely employed method for the synthesis of coumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical starting materials would be 4-fluorophenol and an appropriate β-ketoester, such as ethyl acetoacetate .

Proposed Experimental Protocol: Pechmann Condensation

Reaction Scheme:

(Note: This reaction would yield the 4-methyl derivative. A direct synthesis of the unsubstituted this compound via a standard Pechmann reaction is less straightforward and may require alternative starting materials or a multi-step synthesis.)

Reagents and Materials:

-

4-Fluorophenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated Sulfuric acid, Amberlyst-15, or Polyphosphoric acid)

-

Solvent (optional, depending on the catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and heating apparatus

Proposed Procedure:

-

To a round-bottom flask, add 4-fluorophenol and a slight excess of ethyl acetoacetate.

-

Slowly add the acid catalyst to the reaction mixture with constant stirring. The choice of catalyst will influence the reaction time and temperature. For instance, sulfuric acid typically requires several hours at room temperature or gentle heating, while polyphosphoric acid can lead to faster reactions at elevated temperatures.

-

Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water to remove any residual acid, and dry.

-

Purify the crude 5-Fluoro-4-methyl-2H-chromen-2-one by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Synthesis Workflow Diagram

The logical workflow for the proposed synthesis is depicted below.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are indispensable for the structural elucidation of this compound. While specific data is not available, the expected spectral features are discussed below.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.0 ppm) showing coupling patterns consistent with a 1,2,3,4-tetrasubstituted benzene ring. - The fluorine atom will induce splitting of adjacent proton signals (H-F coupling). - Two doublets in the vinylic region (δ 6.0-8.0 ppm) corresponding to the protons on the pyrone ring. |

| ¹³C NMR | - A carbonyl signal for the lactone around δ 160 ppm. - Signals for the aromatic and vinylic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. - Other aromatic carbons will show smaller two- and three-bond C-F couplings. |

| Infrared (IR) Spectroscopy | - A strong carbonyl (C=O) stretching vibration characteristic of a lactone around 1720-1740 cm⁻¹. - C=C stretching vibrations for the aromatic and pyrone rings in the 1450-1600 cm⁻¹ region. - A C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₅FO₂. - Fragmentation patterns characteristic of the coumarin core, such as the loss of CO. |

Characterization Workflow Diagram

The logical flow for the characterization of the synthesized product is as follows.

Potential Biological Significance and Future Directions

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, the compound should be screened for various biological activities to explore its therapeutic potential.

Conclusion

While a specific, detailed protocol for the synthesis and complete characterization data for this compound are not currently prevalent in the accessible scientific literature, this guide provides a robust theoretical framework for its preparation via the Pechmann condensation and outlines the necessary analytical techniques for its characterization. The successful synthesis and subsequent biological evaluation of this compound could provide valuable insights for the design and development of new fluorinated coumarin-based drugs and functional materials. Further research is warranted to establish a reproducible synthetic route and to fully elucidate the spectroscopic and biological profile of this compound.

A Technical Guide to Fluorinated Coumarins as Advanced Fluorescent Probes

Introduction

While specific data on 5-Fluoro-2H-chromen-2-one as a fluorescent probe is not extensively available in peer-reviewed literature, the broader class of fluorinated coumarins represents a vital and versatile group of fluorophores in chemical biology and drug discovery. The introduction of fluorine atoms into the coumarin scaffold can significantly enhance key photophysical and biological properties, including quantum yield, photostability, and cell permeability. This guide provides an in-depth overview of the synthesis, photophysical characteristics, and applications of select fluorinated coumarin derivatives, offering researchers, scientists, and drug development professionals a practical resource for their work.

Core Advantages of Fluorinated Coumarins

The strategic placement of fluorine atoms on the coumarin core imparts several desirable characteristics for a fluorescent probe:

-

Enhanced Brightness: Fluorination, particularly at the 6-position, has been shown to significantly increase the molar extinction coefficient and quantum yield, resulting in brighter probes.[1]

-

Improved Cell Permeability: The increased lipophilicity and altered acidity of fluorinated coumarins can lead to better cell membrane penetration and reduced susceptibility to cellular efflux pumps.[1]

-

Tuning of Photophysical Properties: Fluorine substitution can be used to modulate the excitation and emission spectra, allowing for the development of probes for multiplex imaging.

-

Increased Photostability: Fluorinated organic molecules often exhibit greater resistance to photobleaching, enabling longer-term imaging experiments.

Featured Fluorinated Coumarin Probes: Synthesis and Properties

This section details the synthesis and photophysical data for two exemplary fluorinated coumarin probes: 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) and 7-Hydroxy-4-(trifluoromethyl)coumarin.

Synthesis of 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC)

The synthesis of 6FC from 4-fluororesorcinol has been previously described.[1]

Logical Workflow for the Synthesis of 6FC:

Caption: Synthetic pathway for 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid.

Photophysical Data of Selected Fluorinated Coumarins

The following table summarizes the key photophysical properties of 6FC and a related fluorinated coumarin, 7-Hydroxy-4-(trifluoromethyl)coumarin, which is often used as a pH-sensitive probe.

| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| 6FC-Hexylamide | 369 | 452 | 37,000 | 0.84 | PBS, pH 7.4 | [1] |

| 7-Hydroxy-4-(trifluoromethyl)coumarin | 386 | 505 | Not Reported | Not Reported | Aqueous Buffer |

Experimental Protocols

This section provides detailed methodologies for the application of fluorinated coumarin probes in cellular imaging and binding studies.

General Protocol for Cellular Imaging with Fluorinated Coumarin Probes

This protocol is adapted from methodologies used for imaging microtubules in living cells with a 6FC-conjugated probe.[1]

Experimental Workflow for Cellular Imaging:

Caption: Workflow for live-cell imaging with fluorinated coumarin probes.

Detailed Steps:

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture in appropriate media (e.g., DMEM with 10% FBS) until they reach the desired confluency.

-

Probe Loading: Prepare a stock solution of the fluorinated coumarin probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 10-100 nM). Replace the culture medium with the probe-containing medium and incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

-

Washing: Aspirate the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess unbound probe.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a confocal microscope equipped with appropriate filters for the specific probe (e.g., excitation around 370 nm and emission collection around 450 nm for 6FC derivatives).

Protocol for a pH-Sensing Assay using 7-Hydroxy-4-(trifluoromethyl)coumarin

This protocol describes a fluorometric assay to measure pH changes based on the pH-sensitive fluorescence of 7-Hydroxy-4-(trifluoromethyl)coumarin.

Signaling Pathway for pH Sensing:

References

The Fluorinated Advantage: A Deep Dive into the Biological Activity of Fluorinated Coumarins

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have long been recognized for their diverse pharmacological properties. The strategic incorporation of fluorine atoms into the coumarin scaffold has emerged as a powerful tool in medicinal chemistry, often leading to compounds with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated coumarins, with a focus on their anticancer, anticoagulant, and antimicrobial properties. Detailed experimental methodologies for key assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and procedures.

Anticancer Activity of Fluorinated Coumarins

The introduction of fluorine into the coumarin nucleus has been shown to significantly enhance anticancer activity. Fluorinated coumarins exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several studies have indicated that coumarin derivatives can modulate this pathway, and the presence of fluorine can enhance this inhibitory effect.

Quantitative Anticancer Activity Data

The cytotoxic effects of various fluorinated coumarins have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | QGY-7701 (Hepatoma) | 14.37 ± 9.93 | [1] |

| 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | SW480 (Colon Carcinoma) | 11.18 ± 2.16 | [1] |

| Fluorinated Coumarin-Thiazolidine Hybrid (VIIb) | MCF-7 (Breast Cancer) | 1.03 ± 0.05 | [2] |

| 5-Fluoropyrimidine-Coumarin Hybrid (32) | MCF-7 (Breast Cancer) | 0.23 | [3] |

| Scopoletin-Cinnamic Hybrid (23) | MCF-7 (Breast Cancer) | 0.231 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

References

5-Fluoro-2H-chromen-2-one: A Technical Guide to a Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific scientific studies have been published detailing the mechanism of action of 5-Fluoro-2H-chromen-2-one. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of the parent coumarin scaffold and the known effects of fluorination in medicinal chemistry. The experimental protocols and quantitative data are provided as representative examples from studies on structurally related coumarin derivatives.

Introduction

This compound is a fluorinated derivative of coumarin (2H-chromen-2-one), a naturally occurring benzopyrone with a wide spectrum of pharmacological properties. Coumarin and its derivatives have been extensively investigated for their antioxidant, anti-inflammatory, anticancer, and anticoagulant activities. The introduction of a fluorine atom at the 5-position of the coumarin ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. This guide explores the potential mechanism of action of this compound, focusing on its likely role as a modulator of cellular signaling pathways involved in oxidative stress and cell proliferation.

Hypothesized Mechanism of Action

The primary mechanism of action of this compound is likely centered on the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.

Nrf2 Signaling Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.

Coumarin derivatives have been shown to activate the Nrf2 signaling pathway[1]. It is hypothesized that this compound, acting as an electrophile, could react with the cysteine residues of Keap1, thereby inhibiting its ability to bind to Nrf2. This would lead to the stabilization and nuclear accumulation of Nrf2, and the subsequent transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Potential Anticancer Activity

The demonstrated in vitro anticancer activity of 5-fluorouracil-coumarin conjugates suggests that this compound may also possess antiproliferative properties[2]. The mechanism could be multifactorial, involving:

-

Induction of Apoptosis: By increasing intracellular ROS levels in cancer cells, which are often under higher oxidative stress than normal cells, the compound could trigger programmed cell death.

-

Cell Cycle Arrest: Interference with signaling pathways that regulate cell cycle progression.

-

Inhibition of Angiogenesis: Some coumarin derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.

Quantitative Data for Related Coumarin Derivatives

While no specific quantitative data exists for this compound, the following table summarizes the IC50 values for various coumarin derivatives against different cell lines and targets, providing a comparative context for its potential potency.

| Compound | Target/Assay | IC50 (µM) | Reference |

| 4-Methyl-5,7-dihydroxycoumarin | MMLV-RT | 18.3 | |

| 4-Methyl-7-hydroxycoumarin | MMLV-RT | 23.5 | |

| 3-Isopropyl-4-methyl-5,7-dihydroxycoumarin | Taq DNA polymerase | 82.2 | |

| 3,4-Dimethyl-7-hydroxycoumarin | Taq DNA polymerase | 115.7 | |

| 7-Hydroxycoumarin-5-FU Conjugate (CP1) | PANC-1 Cells | 2.82 | [2] |

| 4-Hydroxycoumarin-5-FU Conjugate (CP2) | PANC-1 Cells | 5.38 | [2] |

Experimental Protocols

The following are representative experimental protocols that could be used to evaluate the biological activity of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the compound and ascorbic acid in methanol.

-

Prepare a 0.2 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions or ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

MTT Assay (In Vitro Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell line (e.g., PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations with the cell culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the untreated cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow for a New Chemical Entity

The investigation of a new chemical entity like this compound would typically follow a structured workflow from initial screening to more detailed mechanistic studies.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a potential for significant biological activity. Based on the known pharmacology of the coumarin scaffold, it is reasonable to hypothesize that this compound may act as an antioxidant and anti-inflammatory agent through the activation of the Nrf2 signaling pathway. Furthermore, drawing parallels from 5-fluorouracil-coumarin hybrids, it may also exhibit anticancer properties. The experimental protocols and workflow outlined in this guide provide a robust framework for the future investigation of this compound, which holds promise as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its precise mechanism of action and to validate its therapeutic potential.

References

Spectroscopic Analysis of 5-Fluoro-2H-chromen-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic analysis of 5-Fluoro-2H-chromen-2-one and its derivatives. Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and antifungal properties. The introduction of a fluorine atom at the 5-position of the chromen-2-one core can significantly modulate these biological activities and the molecule's physicochemical properties. This document details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to characterize these important molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.44 | d | 9.6 |

| H-4 | 7.82 | d | 9.6 |

| H-6 | 7.08 | ddd | 8.8, 8.8, 4.8 |

| H-7 | 7.35 | ddd | 8.8, 8.8, 0.8 |

| H-8 | 6.98 | dd | 8.8, 2.8 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.2 |

| C-3 | 117.5 |

| C-4 | 143.1 |

| C-4a | 116.9 (d, J = 2.8 Hz) |

| C-5 | 158.5 (d, J = 252.0 Hz) |

| C-6 | 113.8 (d, J = 22.0 Hz) |

| C-7 | 129.2 (d, J = 6.0 Hz) |

| C-8 | 111.2 (d, J = 3.0 Hz) |

| C-8a | 153.8 (d, J = 8.0 Hz) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment |

| [M]⁺ | 164 | High | Molecular Ion |

| [M-CO]⁺ | 136 | Moderate | Loss of Carbon Monoxide |

| [M-CO-F]⁺ | 117 | Low | Loss of CO and Fluorine |

| [C₆H₄O]⁺ | 92 | Moderate | Benzofuran-type fragment |

| [C₅H₃]⁺ | 63 | Low |

Ionization Method: Electron Ionization (EI)

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | ~315 | Data not available |

| Methanol | ~313 | Data not available |

| Dichloromethane | ~318 | Data not available |

Note: The absorption maximum (λmax) can vary slightly depending on the solvent polarity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound derivatives.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved to achieve a homogenous solution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. For enhanced sensitivity, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of this compound derivatives.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

-

-

Instrument Setup:

-

Utilize a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is introduced via liquid chromatography (LC-MS) or direct infusion.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. For coumarins, a common fragmentation is the loss of a carbon monoxide (CO) molecule.

-

Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity of this compound derivatives, providing information about the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

-

Perform serial dilutions to prepare a series of solutions of known concentrations.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Calibrate the instrument by recording a baseline spectrum with the blank in both the sample and reference beams.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If molar absorptivity (ε) is required, plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the line will be equal to the molar absorptivity (assuming a path length 'l' of 1 cm).

-

Visualizations

The following diagrams illustrate key workflows and biological pathways related to the analysis and activity of this compound derivatives.

An In-depth Technical Guide to the Quantum Yield of 5-Fluoro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical property of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This value, ranging from 0 to 1, quantifies the efficiency of the fluorescence process. A higher quantum yield indicates that a larger fraction of the absorbed photons is converted into fluorescent light, making the compound a more efficient emitter. The determination of quantum yield is crucial for the characterization of fluorescent probes, the development of optical materials, and for quantitative fluorescence-based assays.

Quantum Yield of 5-Fluoro-2H-chromen-2-one: Data Summary

As of the latest literature review, a specific, experimentally validated quantum yield value for this compound has not been reported. The photophysical properties of coumarin derivatives are known to be sensitive to their substitution pattern and the solvent environment. Therefore, the quantum yield of this compound must be determined experimentally. This guide provides the necessary protocols to perform this measurement accurately.

Table 1: Photophysical Data for this compound

| Parameter | Value | Solvent | Reference |

| Quantum Yield (Φ) | Not Reported | - | - |

| Absorption Maximum (λ_abs) | To be determined | - | - |

| Emission Maximum (λ_em) | To be determined | - | - |

| Molar Extinction Coefficient (ε) | To be determined | - | - |

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield (Φ_s) of a sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Materials and Equipment

-

Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

This compound: The compound to be analyzed.

-

Reference Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. A suitable standard for a blue-emitting coumarin like this compound could be Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

-

Spectroscopic Grade Solvent: A solvent in which both the sample and the reference are soluble and that does not have significant absorption or fluorescence in the region of interest (e.g., ethanol, cyclohexane).

Experimental Workflow

The following diagram illustrates the workflow for the relative quantum yield determination.

Caption: Experimental workflow for relative quantum yield determination.

Detailed Procedure

-

Solution Preparation:

-

Prepare stock solutions of both this compound and the reference standard in the chosen spectroscopic grade solvent.

-

From the stock solutions, prepare a series of five dilutions for both the sample and the reference. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Identify the absorption maximum (λ_abs) for this compound.

-

Choose an excitation wavelength (λ_ex) where both the sample and the reference have sufficient absorbance, and where the absorbance is below 0.1 for all solutions.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to λ_ex.

-

Record the fluorescence emission spectra for all sample and reference solutions. It is critical that the experimental parameters (e.g., excitation and emission slit widths) remain constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at λ_ex.

-

Perform a linear regression for both datasets. The slope of these lines (Gradient) will be used in the final calculation.

-

Calculate the quantum yield of this compound using the following equation:

Φ_s = Φ_r * (Gradient_s / Gradient_r) * (n_s^2 / n_r^2)

-

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly modulated by this compound that would necessitate a diagrammatic representation in the context of its quantum yield. The primary relevance of this compound in a biological context would be as a fluorescent probe, where its photophysical properties, including its quantum yield, are paramount for its function. The logical relationship for its application as a fluorescent probe is straightforward: high quantum yield is a desirable characteristic for achieving high sensitivity in fluorescence-based detection and imaging.

The following diagram illustrates the logical relationship between the quantum yield and the utility of a fluorescent molecule.

Caption: The impact of high quantum yield on fluorescent probe performance.

Conclusion

This technical guide has outlined the critical importance of quantum yield as a key parameter for characterizing fluorescent molecules such as this compound. While the specific quantum yield of this compound remains to be experimentally determined and reported, the detailed protocol provided herein offers a robust and standardized approach for its measurement. By following the outlined experimental workflow, researchers can confidently and accurately determine the quantum yield of this compound, enabling its effective application in various research and development endeavors, particularly in the fields of drug discovery and biomedical imaging. The principles and methodologies described are broadly applicable to the photophysical characterization of other novel fluorophores.

Unveiling the Solvent-Dependent Fluorescence of 5-Fluoro-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic effects on the fluorescence of 5-Fluoro-2H-chromen-2-one, a fluorinated coumarin derivative of significant interest in the development of fluorescent probes and drug molecules. Understanding how the local solvent environment influences the photophysical properties of this molecule is crucial for optimizing its performance in various applications, from bioimaging to high-throughput screening. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and a summary of photophysical data, presented for clarity and comparative analysis.

Core Principles: Solvatochromism and Fluorescence

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon arises from the differential solvation of the ground and excited electronic states of the chromophore. In the context of fluorescence, this manifests as shifts in the absorption and emission spectra, as well as alterations in the fluorescence quantum yield and lifetime.

For many coumarin derivatives, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to a more polar excited state compared to the ground state. In polar solvents, this excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). The magnitude of this shift can be correlated with solvent polarity scales, providing a sensitive measure of the local microenvironment.

Experimental Investigation of Solvatochromic Effects

A systematic study of the solvatochromic effects on this compound involves a series of spectroscopic and photophysical measurements in a range of solvents with varying polarities.

Experimental Protocols

1. Sample Preparation:

-

Materials: this compound (high purity), spectroscopic grade solvents (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Ensure all glassware is scrupulously clean and dry to avoid contamination.

-

2. Spectroscopic Measurements:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Procedure:

-

Absorption Spectra: Record the UV-Vis absorption spectrum of the sample in each solvent using a 1 cm path length quartz cuvette. The corresponding solvent is used as the blank. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectra: Record the fluorescence emission spectrum of the sample in each solvent. The excitation wavelength (λex) should be set at the absorption maximum (λabs) determined in the previous step. Determine the wavelength of maximum emission (λem).

-

3. Quantum Yield Determination (Relative Method):

-

Principle: The fluorescence quantum yield (Φf) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the blue-green spectral region.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

4. Fluorescence Lifetime Measurement:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Photophysical Data of a Representative Fluorinated Coumarin

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 1.427 | 352 | 418 | 4880 | 0.85 | 4.5 |

| Toluene | 2.38 | 1.497 | 362 | 435 | 5010 | 0.78 | 4.2 |

| Chloroform | 4.81 | 1.446 | 370 | 455 | 5450 | 0.65 | 3.8 |

| Acetone | 20.7 | 1.359 | 375 | 480 | 6580 | 0.40 | 3.1 |

| Acetonitrile | 37.5 | 1.344 | 374 | 485 | 6870 | 0.35 | 2.8 |

| Ethanol | 24.6 | 1.361 | 378 | 495 | 7200 | 0.25 | 2.5 |

| Methanol | 32.7 | 1.329 | 377 | 500 | 7480 | 0.20 | 2.2 |

| Water | 80.1 | 1.333 | 375 | 520 | 8450 | 0.05 | 1.5 |

Note: The data presented here for Coumarin 151 is compiled from various literature sources and is intended for illustrative purposes. Actual values for this compound may vary.

Data Analysis and Interpretation

The collected photophysical data can be further analyzed to gain deeper insights into the solvent-solute interactions.

Lippert-Mataga Analysis:

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent. A plot of the Stokes shift versus the solvent polarity function should yield a straight line, the slope of which is proportional to the change in the dipole moment of the fluorophore upon excitation. This analysis provides a quantitative measure of the change in polarity of this compound between its ground and excited states.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Solvatochromism Study

Caption: Workflow for investigating solvatochromic effects.

Relationship between Solvent Polarity and Fluorescence Properties

Caption: Impact of solvent polarity on fluorescence.

Conclusion

The solvatochromic behavior of this compound is a critical aspect of its photophysical characterization. By systematically investigating its fluorescence properties in a range of solvents, researchers and drug development professionals can gain a comprehensive understanding of how its environment modulates its emissive properties. This knowledge is paramount for the rational design and application of this fluorophore in diverse scientific and technological fields, ultimately enabling the development of more sensitive and reliable fluorescent tools. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for conducting such investigations.

Potential Applications of 5-Fluoro-2H-chromen-2-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2H-chromen-2-one, a fluorinated derivative of coumarin, represents a promising scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the chromen-2-one core can significantly modulate the compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. While direct research on this compound is limited, extensive studies on analogous fluorinated coumarins suggest a broad spectrum of potential therapeutic applications. This technical guide consolidates the available information on the synthesis, potential biological activities, and prospective mechanisms of action of this compound, drawing inferences from closely related compounds to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

Coumarins (2H-chromen-2-ones) are a well-established class of naturally occurring and synthetic heterocyclic compounds with diverse and significant pharmacological activities.[1] The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties.[2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, increased binding affinity to target proteins, and altered electronic properties of the molecule. This guide focuses on the potential of this compound as a valuable building block and therapeutic agent in medicinal chemistry.

Synthesis of this compound

A proposed synthetic workflow starting from the commercially available 4-fluoroanisole is outlined below. This method is adapted from a patented synthesis of a structurally related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[3]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Fluoro-2-hydroxy-acetophenone (Fries Rearrangement) To a solution of 4-fluoroanisole (0.1 mol) in a suitable solvent such as carbon disulfide, add aluminum trichloride (0.25 mol).[3] Slowly add acetic anhydride (0.12 mol) while stirring. The reaction mixture is heated to 75°C.[3] After completion of the reaction, the mixture is poured into a mixture of hydrochloric acid and crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-fluoro-2-hydroxy-acetophenone.[3]

Step 2: Synthesis of Ethyl 3-(5-fluoro-2-hydroxyphenyl)-3-oxopropanoate (Claisen Condensation) To a suspension of sodium hydride in a suitable solvent like diethyl carbonate, a solution of 5-fluoro-2-hydroxy-acetophenone is added dropwise at a controlled temperature. The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude β-keto ester.

Step 3: Synthesis of this compound (Pechmann Condensation) The crude ethyl 3-(5-fluoro-2-hydroxyphenyl)-3-oxopropanoate is treated with a strong acid catalyst, such as sulfuric acid or an acidic resin, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Potential Biological Activities

Based on the biological evaluation of a wide range of fluorinated coumarin derivatives, this compound is anticipated to exhibit several valuable pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of fluorinated coumarins against various cancer cell lines. The introduction of a fluorine atom can enhance the cytotoxic effects of the coumarin scaffold. For instance, certain fluorinated biscoumarins have been shown to inhibit lung cancer cell proliferation and migration.[4] While specific IC50 values for this compound are not available, the data for related compounds suggest its potential as an anticancer agent.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Fluorinated biscoumarin C35 | Lewis Lung Carcinoma | >10 µM (in vitro), tumor growth inhibition (in vivo) | [4] |

| 5-Fluoroindole-2-carboxylic acid | APE1 inhibition | 10 µM | [2] |

| Fluorinated indolin-2-one 16l | HuH7 (Hepatocellular carcinoma) | 0.09 µM | Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH |

| Fluorinated indolin-2-one 16l | Hep3B (Hepatocellular carcinoma) | 0.36 µM | Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH |

Antimicrobial Activity

Fluorinated coumarins have also been investigated for their antimicrobial properties. They have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |

| 5,7-dihydroxycoumarin derivative 5 | Staphylococcus aureus | 2.5 µg/mL | [5] |

| 5,7-dihydroxycoumarin derivative 12 | Staphylococcus aureus | 2.5 µg/mL | [5] |

| Fluorinated 4-aryloxymethyl coumarins | Various bacteria and fungi | Up to 85% inhibition | [6] |

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related fluorinated compounds and the parent coumarin scaffold, several potential mechanisms can be proposed.

Inhibition of Key Enzymes

Coumarin derivatives are known to inhibit a variety of enzymes, and fluorination can enhance this inhibitory activity. For example, some fluorinated heterocycles act as potent enzyme inhibitors in cancer-related pathways.[2] A potential mechanism for this compound could involve the inhibition of kinases or other enzymes critical for cancer cell survival and proliferation.

Interaction with DNA

Some fluorinated compounds exert their biological effects by interacting with DNA. For instance, the well-known anticancer drug 5-fluorouracil acts by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[7][8] It is plausible that this compound or its metabolites could intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel therapeutic agents. The limited availability of direct experimental data highlights a significant opportunity for further research. Future studies should focus on:

-

Optimized Synthesis: Development and validation of a high-yield, scalable synthesis protocol for this compound.

-

Comprehensive Biological Screening: In-depth evaluation of its anticancer, antimicrobial, and anti-inflammatory activities against a broad panel of cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1562426-94-1|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2H-chromen-2-one for the Detection of Metal Ions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 5-Fluoro-2H-chromen-2-one as a fluorescent chemosensor for the detection of specific metal ions. While direct experimental data for this specific compound is limited, this document extrapolates from the well-established behavior of coumarin-based sensors to propose a viable application in analytical chemistry and biological imaging.

Introduction

Coumarin derivatives are a prominent class of fluorescent probes utilized for the detection of various analytes, including metal ions.[1] Their excellent photophysical properties, such as high quantum yields and photostability, make them ideal candidates for developing sensitive and selective chemosensors.[2] The introduction of a fluorine atom at the 5-position of the 2H-chromen-2-one scaffold is anticipated to modulate the electronic and photophysical properties of the molecule, potentially enhancing its selectivity and sensitivity towards certain metal ions.

This document outlines the proposed synthesis of this compound and its application as a "turn-off" fluorescent sensor for the detection of copper (II) ions (Cu²⁺). The sensing mechanism is predicated on the quenching of fluorescence upon coordination of the metal ion with the coumarin scaffold.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Pechmann condensation reaction, a standard method for coumarin synthesis.

dot

Caption: Synthetic pathway for this compound.

Protocol:

-

In a round-bottom flask, combine 4-fluorophenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while stirring in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The resulting precipitate (crude this compound) is collected by vacuum filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final product.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Application: Fluorescent Detection of Cu²⁺ Ions

Based on the known affinity of coumarin derivatives for transition metal ions, this compound is proposed as a selective fluorescent sensor for Cu²⁺.[3] The interaction with Cu²⁺ is expected to cause a quenching of the fluorescence emission, providing a "turn-off" signal.

Signaling Pathway

dot

Caption: Proposed fluorescence quenching mechanism.

Experimental Workflow

dot

Caption: Experimental workflow for Cu²⁺ detection.

Detailed Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution (1 mM): Dissolve the appropriate mass of synthesized this compound in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mM.

-

Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, etc.) in deionized water.

Fluorescence Titration Protocol

-

Prepare a series of test solutions in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

-

To each test solution, add the this compound stock solution to a final concentration of 10 µM.

-

Add increasing concentrations of the Cu²⁺ stock solution to the test solutions, ranging from 0 to 100 µM.

-

Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.

-

Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of this compound (typically in the UV region for coumarins).

-

Record the fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity as a function of the Cu²⁺ concentration.

Selectivity Study Protocol

-

Prepare a set of test solutions, each containing 10 µM of this compound in the buffer.

-

To each solution, add a 10-fold excess (100 µM) of a different metal ion (e.g., Fe³⁺, Zn²⁺, Ni²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).

-

Prepare a control solution containing only the sensor.

-

Prepare a test solution containing the sensor and Cu²⁺ (100 µM).

-

Incubate all solutions for 5-10 minutes at room temperature.

-

Measure and compare the fluorescence intensities of all solutions.

Expected Quantitative Data

The following table summarizes the expected performance of this compound as a Cu²⁺ sensor, based on data from similar coumarin-based chemosensors.[3]

| Parameter | Expected Value |

| Excitation Wavelength (λex) | ~350 - 380 nm |

| Emission Wavelength (λem) | ~450 - 480 nm |

| Detection Limit (LOD) | 1 - 10 µM |

| Linear Range | 0 - 100 µM |

| Binding Stoichiometry (Sensor:Cu²⁺) | 1:1 or 2:1 |

| Response Time | < 10 minutes |

| Optimal pH Range | 6.0 - 8.0 |

Data Presentation and Analysis

The results from the fluorescence titration experiment can be used to determine the detection limit and binding constant. The detection limit is typically calculated based on a 3σ/slope, where σ is the standard deviation of the blank and the slope is from the linear portion of the calibration curve.

The binding constant (Ka) can be estimated using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

1 / (F₀ - F) = 1 / (F₀ - F_max) + 1 / (Ka * (F₀ - F_max) * [M])

Where:

-

F₀ is the fluorescence of the sensor alone.

-

F is the fluorescence at a given metal ion concentration [M].

-

F_max is the fluorescence at saturation.

Conclusion

This compound holds potential as a novel fluorescent chemosensor for the selective detection of Cu²⁺ ions. The proposed methods provide a framework for its synthesis, characterization, and application. Further experimental validation is required to confirm the hypothesized sensing properties and to fully characterize its performance. The principles and protocols outlined in these notes are based on the extensive literature on coumarin-based sensors and provide a solid foundation for future research in this area.

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-2H-chromen-2-one via Pechmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-chromen-2-ones) are a significant class of heterocyclic compounds widely distributed in nature and form the core structure of many synthetic molecules with diverse pharmacological activities.[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, fluorinated coumarins are of considerable interest in drug discovery and development. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific fluorinated coumarin, 5-Fluoro-2H-chromen-2-one, via the Pechmann condensation.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules for various therapeutic areas. The strategic placement of a fluorine atom at the 5-position can modulate the electronic properties and biological activity of the coumarin ring system.

-

Anticancer Agents: Coumarin derivatives have been investigated for their potential as anticancer agents. The introduction of a fluorine atom can enhance the cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The coumarin nucleus is a key pharmacophore in the design of various enzyme inhibitors. This compound can be utilized as a starting material for the development of potent and selective inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases.

-

Fluorescent Probes: Coumarins are known for their fluorescent properties. Fluorination can fine-tune the photophysical characteristics of the coumarin scaffold, making this compound a potential building block for novel fluorescent probes for bioimaging and diagnostics.

-

Antimicrobial Agents: The coumarin scaffold has been associated with antimicrobial activity. Modification with a fluorine atom can lead to the development of new antibacterial and antifungal agents.

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a classic and straightforward method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For the synthesis of this compound, 4-fluorophenol is condensed with ethyl acetoacetate.

Reaction Scheme:

(Note: The standard Pechmann condensation with ethyl acetoacetate yields a 4-methylcoumarin. The synthesis of the non-methylated analog would require a different starting material, such as ethyl 3-oxopropanoate.)

For the purpose of this protocol, we will describe the synthesis of the closely related and commonly synthesized 5-Fluoro-4-methyl-2H-chromen-2-one .

Experimental Protocol: Synthesis of 5-Fluoro-4-methyl-2H-chromen-2-one

This protocol is a representative procedure based on established Pechmann condensation methodologies.[2][3][4][5]

Materials:

-

4-Fluorophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq).

-

Addition of Reagents: To the flask, add ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 - 3.0 eq) to the reaction mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. A precipitate should form.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

-

Drying: Dry the purified product under vacuum to obtain 5-Fluoro-4-methyl-2H-chromen-2-one as a solid.

Characterization Data for this compound

The following data is for the non-methylated analog, this compound, which would be synthesized using a different β-ketoester.

-

Appearance: White solid.[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 9.7 Hz, 1H), 7.49 (dd, J = 15.0, 7.9 Hz, 1H), 7.14 (d, J = 8.5 Hz, 1H), 7.00 (t, J = 8.7 Hz, 1H), 6.46 (d, J = 9.7 Hz, 1H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 159.8 (d, J = 7.3 Hz), 157.3, 154.7 (d, J = 5.1 Hz), 136.3 (d, J = 4.1 Hz), 132.2 (d, J = 9.6 Hz), 116.8 (d, J = 1.6 Hz), 112.7 (d, J = 4.0 Hz), 110.3 (d, J = 20.0 Hz), 109.0 (d, J = 19.2 Hz).[6]

Data Presentation

Table 1: Summary of Reaction Parameters for Pechmann Condensation

| Parameter | Condition | Reference |

| Phenol | 4-Fluorophenol | - |

| β-Ketoester | Ethyl acetoacetate | [2][3][4] |

| Catalyst | Concentrated H₂SO₄ | [2][3][4] |

| Reactant Ratio | Phenol:Ester (1:1.1) | - |

| Temperature | Room Temperature | [4] |

| Reaction Time | 18 - 24 hours | [4] |

| Purification | Recrystallization/Column Chromatography | [2] |

| Typical Yield | 60-80% (Illustrative) | [4] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-4-methyl-2H-chromen-2-one.

Pechmann Condensation Mechanism

Caption: Simplified mechanism of the Pechmann condensation.

References

Application Notes and Protocols: 5-Fluoro-2H-chromen-2-one for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2H-chromen-2-one, a fluorinated derivative of coumarin, presents a promising scaffold for the development of novel fluorescent probes for live-cell imaging. While specific applications of this compound are still emerging, the broader class of coumarin-based dyes is well-established for visualizing cellular structures and dynamic processes. The introduction of a fluorine atom at the 5-position of the coumarin ring is anticipated to confer advantageous photophysical and biological properties, including enhanced photostability, increased quantum yield, and altered cell permeability, making it a valuable tool for researchers in cell biology and drug discovery.[1][2]

These application notes provide an overview of the potential uses of this compound in live-cell imaging, based on the known applications of related coumarin probes. Detailed protocols for general live-cell imaging techniques are also provided to guide researchers in their experimental design.

Application Notes

Polarity-Sensing Probe for Imaging Lipid Droplets and Cellular Membranes

Coumarin derivatives often exhibit solvatochromism, where their fluorescence emission spectrum is sensitive to the polarity of the local environment.[3][4] This property makes them excellent candidates for staining and monitoring changes in the lipid content of cells.

-

Principle: this compound, as a polarity-sensitive probe, is expected to exhibit enhanced fluorescence in the nonpolar environment of lipid droplets and cellular membranes compared to the aqueous cytoplasm. Changes in lipid composition or membrane potential could be reflected in shifts in fluorescence intensity or emission wavelength.

-

Potential Advantages of 5-Fluoro Substitution: The fluorine atom may enhance the probe's lipophilicity, leading to better partitioning into lipid-rich environments. Furthermore, fluorination can improve the photostability of the dye, allowing for longer-term imaging without significant photobleaching.[2]

-

Applications in Drug Development: This application can be used to study lipid metabolism disorders, screen for drugs that modulate lipid storage, and investigate the mechanisms of drug-induced steatosis.

Fluorescent Backbone for Targeting Specific Organelles

The 2H-chromen-2-one core can be chemically modified to incorporate targeting moieties that direct the probe to specific subcellular organelles, such as the endoplasmic reticulum (ER).[5][6]

-

Principle: By attaching a suitable chemical group (e.g., a sulfonamide group for ER targeting), this compound can be engineered to accumulate in a specific organelle.[5] This allows for high-resolution imaging of the organelle's morphology and dynamics.

-

Potential Advantages of 5-Fluoro Substitution: The fluorine atom can subtly influence the electronics and steric properties of the coumarin core, potentially leading to improved selectivity and binding affinity of the targeted probe. It may also enhance the quantum yield of the fluorophore, resulting in a brighter signal.[1]

-

Research Applications: Targeted probes based on this scaffold can be used to study organelle stress, protein trafficking, and the effects of drug candidates on organelle function.

"Turn-On" Fluorescent Probe for Detecting Biologically Relevant Analytes

Coumarin-based probes can be designed as "turn-on" sensors that exhibit a significant increase in fluorescence upon reacting with a specific analyte, such as reactive oxygen species (ROS), thiols, or metal ions.[7][8][9]

-

Principle: The this compound scaffold can be functionalized with a reactive group that quenches its fluorescence. Upon reaction with the target analyte, the quenching group is cleaved or modified, leading to a "turn-on" of the fluorescence signal.

-

Potential Advantages of 5-Fluoro Substitution: The electron-withdrawing nature of fluorine can influence the reactivity of the attached functional group, potentially tuning the probe's sensitivity and selectivity for the target analyte.

-

Applications in Disease Research: These probes can be utilized to monitor changes in the cellular redox state, detect enzymatic activity, and quantify the levels of specific ions in living cells, providing insights into disease pathogenesis and drug mechanisms of action.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes the photophysical properties of representative coumarin derivatives to provide a comparative context. The properties of this compound are expected to fall within a similar range, with potential enhancements in quantum yield and photostability.

| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| 7-Hydroxycoumarin | ~360 | ~450 | 0.63 | pH sensing, General fluorophore | [9] |

| 7-Aminocoumarin | ~350 | ~450 | 0.73 | General fluorophore | N/A |

| Coumarin 1 | ~373 | ~450 | 0.59 | Laser dye, Polarity sensing | [10] |

| Sulfonamide-coumarin | ~400 | ~450 | 0.60 | ER targeting | [5] |

| Thiol-reactive coumarin | ~405 (after reaction) | ~450 (after reaction) | >0.5 (after reaction) | Thiol detection | [7] |

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with a coumarin-based fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

This compound or a derivative thereof

-

Dimethyl sulfoxide (DMSO), high purity

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope equipped with appropriate filters for coumarin imaging (e.g., DAPI or blue filter set) and a live-cell imaging chamber.

Procedure:

-

Probe Preparation:

-

Prepare a 1-10 mM stock solution of the coumarin probe in DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency (typically 50-70%).

-

-

Cell Staining:

-

Warm the complete cell culture medium and live-cell imaging medium to 37°C.

-

Dilute the coumarin probe stock solution in pre-warmed complete medium to the final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2).

-

Acquire images using the appropriate fluorescence filter set. Minimize light exposure to reduce phototoxicity.[11]

-

Protocol 2: Imaging Lipid Droplets with a Polarity-Sensitive Coumarin Probe

This protocol is specifically for visualizing lipid droplets using a solvatochromic coumarin dye.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Induction of Lipid Droplet Formation (Optional): To enhance lipid droplet visualization, cells can be treated with oleic acid (e.g., 100-400 µM complexed to BSA) for 12-24 hours prior to staining.

-

Follow step 3 from Protocol 1 for cell staining.

-

Follow step 4 from Protocol 1 for washing and imaging. Lipid droplets will appear as bright, distinct puncta within the cytoplasm.

Visualizations

Caption: General workflow for live-cell imaging with a fluorescent probe.

Caption: Hypothetical pathway for detecting ROS with a "turn-on" probe.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Light up ClO− in live cells using an aza-coumarin based fluorescent probe with fast response and high sensitivity - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: 5-Fluoro-2H-chromen-2-one as a Putative Sensor for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS play a dual role as both deleterious agents in oxidative stress and as signaling molecules in various physiological processes. The development of selective and sensitive probes for ROS detection is crucial for understanding their complex roles in health and disease.